molecular formula C16H13ClN4O2 B5577576 N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-methyl-1H-pyrazole-5-carbohydrazide

N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No. B5577576
M. Wt: 328.75 g/mol
InChI Key: HGDVHJGETZQTHS-GIJQJNRQSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole-carbohydrazide derivatives typically involves the condensation of appropriate hydrazides with aldehydes or ketones in the presence of acid catalysts. These reactions often proceed via the formation of hydrazone intermediates, followed by cyclization under controlled conditions to yield the desired pyrazole derivatives (Karrouchi et al., 2020).

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using X-ray diffraction, alongside theoretical computations like Density Functional Theory (DFT) to optimize the ground state geometry and predict the electronic structure. Such studies provide insights into the molecule's conformation, electronic distribution, and potential reactive sites, which are crucial for understanding its reactivity and interactions (Karrouchi et al., 2021).

Chemical Reactions and Properties

Reactivity studies, including Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) surfaces, help in assessing the stability, charge delocalization, and reactive properties of these compounds. Such analyses are pivotal in understanding the mechanisms of reactions like autoxidation and hydrolysis, providing insights into their chemical behavior (Pillai et al., 2017).

Physical Properties Analysis

The physical properties, including solvation energy and dipole moments, are often studied through computational methods. These properties are influenced by the compound's structure and provide valuable information on its solubility, stability, and interaction with solvents, which are essential for formulating these compounds for practical applications (Karrouchi et al., 2021).

Chemical Properties Analysis

Chemical properties, such as bond dissociation energies and radical distribution functions, are critical for assessing the stability and reactivity of these compounds under various conditions. These properties can be evaluated through computational chemistry approaches, offering insights into the compound's behavior in chemical reactions (Pillai et al., 2017).

Mechanism of Action

The mechanism of action of “N’-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-methyl-1H-pyrazole-5-carbohydrazide” is not explicitly mentioned in the sources I found .

Safety and Hazards

The safety and hazards associated with “N’-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-methyl-1H-pyrazole-5-carbohydrazide” are not explicitly mentioned in the sources I found .

Future Directions

The future directions for research or applications of “N’-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-methyl-1H-pyrazole-5-carbohydrazide” are not explicitly mentioned in the sources I found .

properties

IUPAC Name

N-[(E)-[5-(2-chlorophenyl)furan-2-yl]methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2/c1-10-8-14(20-19-10)16(22)21-18-9-11-6-7-15(23-11)12-4-2-3-5-13(12)17/h2-9H,1H3,(H,19,20)(H,21,22)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDVHJGETZQTHS-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC2=CC=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C2=CC=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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